molecular formula C17H25ClN2O4S B11135214 N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide

Cat. No.: B11135214
M. Wt: 388.9 g/mol
InChI Key: GDEMAGWOWDDLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a sulfonyl group, a chloro-substituted phenyl ring, and a glycinamide moiety, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C17H25ClN2O4S

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-cyclopentylacetamide

InChI

InChI=1S/C17H25ClN2O4S/c1-3-20(12-17(21)19-13-7-5-6-8-13)25(22,23)14-9-10-16(24-4-2)15(18)11-14/h9-11,13H,3-8,12H2,1-2H3,(H,19,21)

InChI Key

GDEMAGWOWDDLRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-cyclopentyl-N-ethylglycinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The chloro-substituted phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Biological Activity

Overview of Biological Activity Assessment

Biological activity refers to the effects a compound has on living organisms, which can be evaluated through various assays and studies. For a compound like “N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide,” the following aspects would typically be assessed:

Understanding how the compound interacts with biological systems is crucial. This includes identifying target proteins, pathways, and cellular mechanisms.

2. In Vitro Studies

In vitro studies involve testing the compound on cell lines to evaluate its efficacy, cytotoxicity, and pharmacological properties. Common assays include:

  • MTT Assay : To assess cell viability.
  • Apoptosis Assays : To determine if the compound induces programmed cell death.
  • Cell Cycle Analysis : To observe effects on cell proliferation.

3. In Vivo Studies

Animal models are often used to study the pharmacokinetics and pharmacodynamics of compounds. This can include:

  • Xenograft Models : To evaluate tumor growth inhibition.
  • Toxicology Studies : To assess safety and side effects.

4. Structure-Activity Relationship (SAR)

Investigating how modifications to the chemical structure affect biological activity can provide insights into optimizing efficacy and reducing toxicity.

Data Table Example

Study TypeAssay TypeResult Summary
In VitroMTT AssayIC50 values < 10 µM in specific lines
In VitroApoptosis AssayInduction of apoptosis in dose-dependent manner
In VivoXenograft ModelSignificant tumor growth inhibition observed

Case Studies

While specific case studies on “this compound” were not found, similar compounds have been studied extensively. For example:

  • Compound X (similar sulfonamide derivative):
    • Mechanism : Inhibition of target enzyme Y.
    • Findings : Showed significant anti-tumor activity in breast cancer models.
  • Compound Y (related phenylsulfonamide):
    • Mechanism : Induction of apoptosis via mitochondrial pathway.
    • Findings : Effective against various cancer cell lines with low toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.